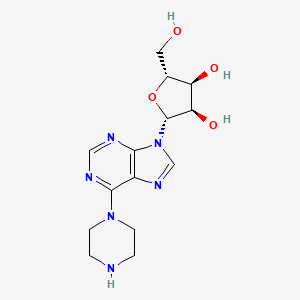

6-(1-Piperizinyl)-9-(b-D-ribofuranosyl)-9H-purine

Description

6-(1-Piperazinyl)-9-(β-D-ribofuranosyl)-9H-purine is a purine nucleoside analog characterized by a piperazinyl substituent at the 6-position and a β-D-ribofuranosyl moiety at the 9-position. This structural configuration enables diverse biological interactions, particularly as an antimetabolite, interfering with nucleic acid synthesis pathways. Its design draws inspiration from purine antagonists like fludarabine, which are clinically used in chemotherapy . The compound's synthetic versatility allows for modifications at the piperazinyl and ribofuranosyl groups, tailoring its pharmacological profile for antiviral, anticancer, or antimicrobial applications .

Properties

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(6-piperazin-1-ylpurin-9-yl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O4/c21-5-8-10(22)11(23)14(24-8)20-7-18-9-12(16-6-17-13(9)20)19-3-1-15-2-4-19/h6-8,10-11,14-15,21-23H,1-5H2/t8-,10-,11-,14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSIEZNVHIMJKX-IDTAVKCVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=NC3=C2N=CN3C4C(C(C(O4)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1)C2=NC=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101245064 | |

| Record name | 6-(1-Piperazinyl)-9-β-D-ribofuranosyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101245064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121370-61-4 | |

| Record name | 6-(1-Piperazinyl)-9-β-D-ribofuranosyl-9H-purine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121370-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(1-Piperazinyl)-9-β-D-ribofuranosyl-9H-purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101245064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-Piperizinyl)-9-(b-D-ribofuranosyl)-9H-purine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the purine base and the ribofuranosyl moiety.

Glycosylation Reaction: The ribofuranosyl moiety is attached to the purine base through a glycosylation reaction. This step often requires the use of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate, to facilitate the formation of the glycosidic bond.

Piperazine Substitution: The piperazine group is introduced through a nucleophilic substitution reaction. This step typically involves the use of a piperazine derivative and a suitable leaving group on the purine base.

Industrial Production Methods

Industrial production of 6-(1-Piperizinyl)-9-(b-D-ribofuranosyl)-9H-purine may involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Interaction with Nucleic Acids

Studies demonstrate that 6-(1-Piperazinyl)-9-(β-D-ribofuranosyl)-9H-purine interacts with RNA and DNA through non-covalent binding:

Biological Activity and Metabolic Reactions

The compound exhibits cytotoxicity by interfering with cellular kinases and ATP-dependent processes:

-

ATP Depletion :

Analogues reduce intracellular ATP levels by >50% at 10 µM, likely through competitive inhibition of kinases . -

Senescence Induction :

Derivatives like the 4-(trifluoromethylphenyl)piperazine variant (IC = 5.2–9.2 µM) trigger senescence-associated β-galactosidase activity in hepatoma cells . -

Kinase Inhibition :

Structural similarity to adenosine enables binding to ATP pockets in kinases, inhibiting phosphorylation cascades .

Comparative Reactivity with Analogues

Modifications at the 6th position significantly alter reactivity and efficacy:

Catalytic and Enzymatic Modifications

-

Glycosylation :

Enzymatic transglycosylation reactions using purine nucleoside phosphorylase (PNP) can replace the ribose moiety with alternative sugars . -

Phosphorylation :

Cellular kinases phosphorylate the 5'-OH group of the ribose, forming active triphosphate metabolites that inhibit DNA polymerases .

Stability and Degradation

Scientific Research Applications

Chemistry: The compound serves as a valuable intermediate in the synthesis of other nucleoside analogs.

Biology: It has been studied for its effects on cellular processes, including DNA replication and repair.

Medicine: Research has explored its potential as an antiviral or anticancer agent, given its structural similarity to naturally occurring nucleosides.

Industry: The compound may be used in the development of pharmaceuticals and other biologically active molecules.

Mechanism of Action

The mechanism of action of 6-(1-Piperizinyl)-9-(b-D-ribofuranosyl)-9H-purine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound may inhibit enzymes involved in DNA replication and repair, leading to cytotoxic effects. Molecular targets include DNA polymerases and other enzymes critical for nucleic acid metabolism.

Comparison with Similar Compounds

Table 1: Antiviral Purine Derivatives

Anticancer Activity: Substituent Effects on Potency

6-(4-Phenylpiperazine-1-yl)-9-ribofuranosyl purine () and N-9 alkylated analogs () highlight the importance of substituents:

- Phenylpiperazine derivatives (e.g., compound PP17 in ) induce apoptosis in MCF-7 breast cancer cells (IC₅₀ = 2.1 µM) by arresting the G2/M phase. The 4-propoxyphenyl group on piperazine enhances lipophilicity, improving membrane permeability .

- Phosphorylated analogs () show increased bioavailability, with 6-(4-phenylpiperazinyl)-9-ribofuranosyl purine-5'-O-phosphate achieving 25% overall yield in synthesis. Phosphorylation mimics natural nucleotides, enhancing incorporation into DNA and disrupting replication .

Table 2: Anticancer Purine Derivatives

*Estimated from phosphorylation efficiency.

Antimicrobial Activity: Thioalkyl vs. Piperazinyl Groups

Purines with 6-thioalkyl substituents, such as 9-(ethylcarboxymethyl)-6-(dodecylthio)-9H-purine (), exhibit potent anti-tubercular activity (MIC = 0.78 µg/mL against M. tuberculosis H37Rv). The dodecylthio chain’s hydrophobicity enhances penetration through mycobacterial membranes. In contrast, piperazinyl analogs (e.g., ) prioritize eukaryotic targets, showing lower MICs (>10 µg/mL) against bacteria, underscoring substituent-driven selectivity .

CNS-Targeting Analogs: Acylated Piperazinyl Derivatives

Functionalization of the piperazinyl group with acyl moieties (e.g., trifluoroacetyl, benzodioxinyl) modulates CNS activity. 8-(2-Chlorophenyl)-9-(4-chlorophenyl)-6-piperazinyl purines () act as cannabidiol analogs, with compound 40 (benzodioxinyl substituent) showing >99% HPLC purity and affinity for cannabinoid receptors (Kᵢ = 12 nM). Bulkier groups like tetrahydro-2H-pyranyl (compound 43) reduce blood-brain barrier penetration, highlighting structure-activity trade-offs .

Research Findings and Trends

- Substituent Lipophilicity : Hydrophobic groups (e.g., dodecylthio, propoxyphenyl) enhance antimicrobial and anticancer activity by improving membrane interaction.

- Ribofuranosyl Role: The β-D-ribofuranosyl moiety is critical for mimicking natural nucleosides, enabling antimetabolite activity across therapeutic areas.

- Piperazinyl Flexibility : The piperazine ring’s nitrogen atoms allow diverse functionalization, balancing solubility and target engagement.

Biological Activity

6-(1-Piperizinyl)-9-(β-D-ribofuranosyl)-9H-purine, also known as 6-Piperazinyl purine nucleoside, is a synthetic purine nucleoside analog with significant biological activity. This compound incorporates a piperazine moiety and a ribofuranosyl group, enhancing its solubility and potential therapeutic effects. Its structural similarity to naturally occurring nucleosides positions it as a candidate for various biomedical applications, particularly in oncology and virology.

Chemical Structure and Properties

The molecular formula of 6-(1-Piperizinyl)-9-(β-D-ribofuranosyl)-9H-purine is with a molecular weight of 336.35 g/mol. The compound features a purine base linked to a ribose sugar, modified at the 6th position with a piperazine group, which is crucial for its biological activity.

Table 1: Structural Comparison with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Adenosine | Ribose sugar + Purine base | Naturally occurring nucleoside |

| Vidarabine | Nucleoside analog | Used in herpes simplex virus treatment |

| Ribavirin | Broad-spectrum antiviral | Nucleoside analog |

| 6-(1-Piperizinyl)-9-(β-D-ribofuranosyl)-9H-purine | Piperazine + Ribofuranose | Enhanced biological activity |

Antitumor Activity

Research indicates that derivatives of 6-(1-Piperizinyl)-9-(β-D-ribofuranosyl)-9H-purine exhibit significant antitumor properties. The compound has been shown to inhibit DNA polymerases and interfere with nucleic acid metabolism, leading to cytotoxic effects in cancer cells. Studies have demonstrated its efficacy against various cancer cell lines, suggesting its potential as an anticancer agent.

The mechanism of action involves the incorporation of the compound into nucleic acids, disrupting normal cellular processes. Inhibition of enzymes critical for DNA replication and repair has been observed, which may contribute to its antitumor effects. The presence of the piperazine group enhances binding affinity to target enzymes, increasing its potency compared to other nucleoside analogs.

Antiviral Activity

In addition to its antitumor properties, 6-(1-Piperizinyl)-9-(β-D-ribofuranosyl)-9H-purine has been investigated for antiviral applications. Its structural similarity to adenosine allows it to mimic natural substrates in viral replication processes. Preliminary studies indicate potential efficacy against certain viral infections, although further research is needed to establish clinical relevance.

Case Studies and Research Findings

A series of studies have explored the biological activity of this compound:

- Study on Antitumor Effects : A recent study published in ACS Omega demonstrated that 6-(1-Piperizinyl)-9-(β-D-ribofuranosyl)-9H-purine significantly inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The study noted that the compound induced apoptosis through the activation of caspase pathways .

- Antiviral Potential : Another research effort focused on the compound's antiviral properties against influenza viruses. Results indicated that it could reduce viral replication by inhibiting RNA polymerase activity, suggesting its potential as a therapeutic agent in antiviral drug development.

Table 2: Summary of Biological Activities

Q & A

Basic: What synthetic strategies are most effective for preparing 6-(1-piperazinyl)purine ribosides, and how are reaction conditions optimized?

Methodological Answer:

The synthesis of 6-piperazinylpurine derivatives typically involves nucleophilic substitution at the C-6 position of purine precursors. Key steps include:

- Precursor activation : Use halogenated purines (e.g., 6-chloropurine derivatives) to facilitate nucleophilic displacement. For example, coupling 6-chloropurine with piperazine under anhydrous conditions in tetrahydrofuran (THF) with catalysts like ZnBr₂ and (Ph₃P)₄Pd (yields up to 89%) .

- Protecting groups : Protect the ribofuranosyl hydroxyls with acetyl or benzoyl groups to prevent side reactions. For instance, tri-O-acetyl protection is common in arabinofuranosylpurine synthesis .

- Optimization variables : Adjust equivalents of nucleophiles (e.g., piperazine), reaction temperature (rt to reflux), and catalysts. Failed reactions (e.g., organoindium allylation attempts) highlight the need for reactive precursors and controlled stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.